1-(1-(4-Fluorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “Ethyl (4-fluorobenzoyl)acetate” seems to be similar to the one you’re asking about . It’s used as a reactant in various chemical reactions, including condensation reactions with diamines for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
Molecular Structure Analysis
The molecular structure of a similar compound, “Ethyl (4-fluorobenzoyl)acetate”, has a linear formula of FC6H4COCH2CO2C2H5 . Another compound, “®- (+)-1- (4-Fluorophenyl)ethyl isocyanate”, has an empirical formula of C9H8FNO .
Chemical Reactions Analysis
The compound “Ethyl (4-fluorobenzoyl)acetate” is used as a reactant in various chemical reactions, including condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .
Physical And Chemical Properties Analysis
The compound “Ethyl (4-fluorobenzoyl)acetate” has a refractive index n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .
Scientific Research Applications
Biomarkers for Tobacco and Cancer Research
Carcinogen metabolites, including various carboxylic acids and their derivatives, have been identified as biomarkers in human urine for investigating tobacco use and its link to cancer. This research underscores the utility of specific metabolites in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans (Hecht, 2002).
Environmental Impacts of Fluorinated Compounds
Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have highlighted concerns regarding their safety for humans and the environment. This research addresses the need for risk assessment and management of these chemicals, indicating the relevance of understanding the environmental behavior and toxicity of fluorinated carboxylic acids and their derivatives (Wang et al., 2013).
Anticancer Properties of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been explored for their anticancer potentials, demonstrating how the chemical structure of carboxylic acid derivatives can influence medicinal properties. This research provides insights into the synthesis and biological evaluation of cinnamic acid derivatives as traditional and synthetic antitumor agents (De et al., 2011).
Genotoxicity of Nitrosoureas
The genotoxicity of 1-ethyl-1-nitrosourea (ENU), a potent monofunctional ethylating agent, has been extensively studied, illustrating the molecular genetic effects of certain carboxylic acid derivatives. ENU-induced mutations provide a model for understanding the mutagenic potential of similar compounds (Shibuya & Morimoto, 1993).
Bioisosteres of Carboxylic Acids in Drug Design
Research on novel carboxylic acid bioisosteres aims to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and poor metabolic stability. This area of study highlights the continuous search for carboxylic acid substitutes with improved pharmacological profiles, relevant to the design and development of new therapeutic agents (Horgan & O’ Sullivan, 2021).
Future Directions
properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
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